molecular formula C21H13ClFN5O B15000945 3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B15000945
M. Wt: 405.8 g/mol
InChI Key: MQEYMBOTMUMKJD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorophenyl and fluorophenyl groups attached to a pyrazolo-pyrido-triazinone core. Its distinct chemical properties make it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include chlorinated and fluorinated aromatic compounds, pyrazole derivatives, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one: shares similarities with other pyrazolo-pyrido-triazinone derivatives, which also exhibit interesting chemical and biological properties.

    Interhalogen Compounds: Compounds containing different halogen atoms, such as bromine or iodine, can exhibit similar reactivity patterns.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H13ClFN5O

Molecular Weight

405.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-11-(3-fluorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H13ClFN5O/c1-12-18(13-5-7-14(22)8-6-13)20-25-24-19-17(28(20)26-12)9-10-27(21(19)29)16-4-2-3-15(23)11-16/h2-11H,1H3

InChI Key

MQEYMBOTMUMKJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=CC=C4)F)N=NC2=C1C5=CC=C(C=C5)Cl

Origin of Product

United States

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